molecular formula C15H12F9InO6 B580121 トリフルオロアセチルアセトナートインジウム(III) CAS No. 15453-87-9

トリフルオロアセチルアセトナートインジウム(III)

カタログ番号 B580121
CAS番号: 15453-87-9
分子量: 574.059
InChIキー: JSFSIUKMFCYGBL-IQMQLBNYSA-K
注意: 研究専用です。人間または獣医用ではありません。
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説明

Indium Trifluoroacetylacetonate is a white powder with a molecular formula of C15H12F9InO6 and a molecular weight of 574.06 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Indium Trifluoroacetylacetonate consists of Indium (In) atoms bonded with Trifluoroacetylacetonate (C15H12F9O6) groups .


Physical And Chemical Properties Analysis

Indium Trifluoroacetylacetonate is a white powder with a melting point of 118-9°C . It has a molecular weight of 574.06 . More detailed physical and chemical properties are not provided in the search results.

科学的研究の応用

医療および生物学的用途

トリフルオロアセチルアセトナートインジウム(III)などのインジウム(III)錯体は、オージェ電子を放出する多様な種であり、幅広い生物学的および医療用途の選択肢となっています . これらの錯体の特性は、合成に使用される第一級リガンドに依存します .

抗菌性、抗真菌性、および抗ウイルス性用途

インジウム(III)錯体は、抗菌性、抗真菌性、および抗ウイルス用途で可能性を示しています . これらの分野における有効性は、現在も研究中です。

抗癌用途

インジウム(III)錯体は、その抗癌特性について研究されています . この分野では有望視されていますが、その可能性を完全に理解するためには、さらなる研究が必要です。

バイオイメージング用途

インジウム(III)錯体は、バイオイメージング用途で使用されます . これらは、さまざまな疾患の理解に貢献し、生物学的プロセスを視覚化することができます。

放射性医薬品用途

インジウム(III)錯体は、放射性医薬品用途で使用されます<a aria-label="1: " data-citationid="c7c94427-f422-9

Safety and Hazards

Indium Trifluoroacetylacetonate is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

Indium Trifluoroacetylacetonate has potential applications in the field of optoelectronics. For instance, it has been used as a precursor in the deposition of Indium Oxide (In2O3) films via thermal atomic layer deposition (ALD). These films have high growth rates, low impurities, high optical transmittance, and low resistivity, making them promising for future microelectronic displays .

特性

{ "Design of the Synthesis Pathway": "The synthesis of indium trifluoroacetylacetonate can be achieved by reacting indium chloride with trifluoroacetylacetone in the presence of a base such as sodium hydroxide. The resulting product can be purified by recrystallization.", "Starting Materials": [ "Indium chloride", "Trifluoroacetylacetone", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Dissolve indium chloride in methanol to create a solution.", "Add trifluoroacetylacetone to the solution and stir.", "Add sodium hydroxide to the solution and stir until a precipitate forms.", "Filter the precipitate and wash with methanol.", "Recrystallize the product from a suitable solvent such as methanol or acetone." ] }

CAS番号

15453-87-9

分子式

C15H12F9InO6

分子量

574.059

IUPAC名

(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one

InChI

InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-;

InChIキー

JSFSIUKMFCYGBL-IQMQLBNYSA-K

SMILES

CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C

製品の起源

United States

Q & A

Q1: How does Indium Trifluoroacetylacetonate contribute to the formation of Indium Tin Oxide (ITO) films in the Atmospheric Pressure Plasma Deposition (APPD) process?

A1: Indium Trifluoroacetylacetonate serves as a precursor material in the APPD process. When subjected to the plasma environment along with other precursors like tin trifluoroacetylacetonate, it undergoes decomposition. This decomposition leads to the formation of reactive species, including indium and oxygen ions. These ions then deposit onto the substrate, ultimately forming the desired ITO film [].

Q2: What is the impact of post-deposition annealing on ITO films produced using Indium Trifluoroacetylacetonate?

A2: While ITO films deposited using Indium Trifluoroacetylacetonate at 300°C exhibit good transparency, their conductivity needs improvement. Post-deposition annealing in an oxygen atmosphere at 400°C is employed to enhance the electrical properties. Although this annealing process doesn't significantly reduce the carbon content originating from the precursor, it does lead to a decrease in fluorine content and the initiation of crystallization within the film, as observed through XRD analysis [].

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